molecular formula C8H12N2O3S B14835806 N-(3-(Aminomethyl)-4-hydroxyphenyl)methanesulfonamide

N-(3-(Aminomethyl)-4-hydroxyphenyl)methanesulfonamide

Cat. No.: B14835806
M. Wt: 216.26 g/mol
InChI Key: OVNHTLWZGDEGHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Aminomethyl)-4-hydroxyphenyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a methanesulfonamide group attached to a phenyl ring, which is further substituted with an aminomethyl and a hydroxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Aminomethyl)-4-hydroxyphenyl)methanesulfonamide typically involves the reaction of 3-(aminomethyl)-4-hydroxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is often carried out in large reactors with precise control over temperature and pH to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Aminomethyl)-4-hydroxyphenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-(Aminomethyl)-4-hydroxyphenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(Aminomethyl)-4-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(Aminomethyl)-4-hydroxyphenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of an aminomethyl and hydroxy group makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

N-[3-(aminomethyl)-4-hydroxyphenyl]methanesulfonamide

InChI

InChI=1S/C8H12N2O3S/c1-14(12,13)10-7-2-3-8(11)6(4-7)5-9/h2-4,10-11H,5,9H2,1H3

InChI Key

OVNHTLWZGDEGHB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.